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molecular formula C12H17IN2 B8530138 (4-Iodo-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine

(4-Iodo-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine

Cat. No. B8530138
M. Wt: 316.18 g/mol
InChI Key: DRNKRFRCHZHKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08618132B2

Procedure details

2.25 mL (2.25 mmol) 1 M lithium aluminium hydride solution are added to a solution of 500 mg (1.51 mmol) N-(4-iodo-phenyl)-2-pyrrolidin-1-yl-acetamide in 10 mL THF at 0° C. and the reaction is stirred for 20 min at this temperature. EtOAc is added and then 85 μL water, 85 μL 15% NaOH solution and finally 256 μL water are added. The precipitate is removed by suction filtering and the filtrate is diluted with 50 mL EtOAc. The organic phase is washed with 30 mL saturated NaHCO3 solution. The organic phase is dried over MgSO4 and the solvent is eliminated i.vac.
Quantity
2.25 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
85 μL
Type
reactant
Reaction Step Three
Name
Quantity
256 μL
Type
solvent
Reaction Step Three
Name
Quantity
85 μL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[I:7][C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:15](=O)[CH2:16][N:17]2[CH2:21][CH2:20][CH2:19][CH2:18]2)=[CH:10][CH:9]=1.CCOC(C)=O.[OH-].[Na+]>C1COCC1.O>[I:7][C:8]1[CH:13]=[CH:12][C:11]([NH:14][CH2:15][CH2:16][N:17]2[CH2:21][CH2:20][CH2:19][CH2:18]2)=[CH:10][CH:9]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
2.25 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
500 mg
Type
reactant
Smiles
IC1=CC=C(C=C1)NC(CN1CCCC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Three
Name
Quantity
85 μL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
256 μL
Type
solvent
Smiles
O
Name
Quantity
85 μL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction is stirred for 20 min at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate is removed by suction
FILTRATION
Type
FILTRATION
Details
filtering
ADDITION
Type
ADDITION
Details
the filtrate is diluted with 50 mL EtOAc
WASH
Type
WASH
Details
The organic phase is washed with 30 mL saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
IC1=CC=C(C=C1)NCCN1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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